molecular formula C24H27N5O2S B2858361 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1251585-71-3

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2858361
CAS No.: 1251585-71-3
M. Wt: 449.57
InChI Key: BCXXYWSVPVUFAB-UHFFFAOYSA-N
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Description

2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a piperazine ring bearing a 2-methoxyphenyl group. The pyrimidine ring is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with a 2-methylphenyl group.

Properties

IUPAC Name

2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)27-23(30)16-32-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-9-5-6-10-21(20)31-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXYWSVPVUFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-N’-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multi-step organic reactions. One common route includes:

    Formation of the Indoline Moiety: Starting from an indole derivative, the indole is reduced to form the indoline structure.

    Sulfonylation: The indoline is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.

    Urea Formation: Finally, the sulfonylated indoline is coupled with 2,4-dimethoxyaniline in the presence of a coupling agent like carbonyldiimidazole to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide can demonstrate significant anticancer properties. For instance, thiazole-bearing compounds have been extensively studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of thiazole-pyridine hybrids that exhibited potent antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Study: Thiazole-Pyridine Derivatives

  • Compound : A thiazole-pyridine hybrid demonstrated an IC₅₀ of 5.71 µM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC₅₀ = 6.14 µM) .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The piperazine moiety is known for its psychoactive properties, and derivatives have been developed for conditions such as anxiety and depression. Research into similar compounds has shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Example of Related Research:
A related compound was evaluated for its ability to act as a receptor imaging agent in neurological studies, indicating that modifications to the piperazine structure can lead to significant pharmacological effects .

Pharmacological Properties

The pharmacological profile of This compound suggests it may possess anti-inflammatory and analgesic properties. The presence of the sulfanyl group could enhance its interaction with biological targets involved in pain pathways.

Pharmacokinetic Insights:
Studies on similar compounds have reported favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of specific functional groups can significantly influence biological activity. For example:

  • The methoxy group enhances lipophilicity, potentially improving membrane permeability.
  • The piperazine ring is pivotal for receptor binding affinity.

SAR Analysis Example:
A recent study on thiazole derivatives demonstrated that electron-withdrawing groups at specific positions on the aromatic rings resulted in enhanced anticancer activity, suggesting similar strategies could be applied to optimize the target compound .

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N’-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea exerts its effects is primarily through interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide (Target Compound) C24H27N5O2S 473.62 Not reported Not reported 2-Methoxyphenyl (piperazine), 2-methylphenyl (acetamide)
N-(4-Fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C24H26FN5O2S 467.56 Not reported Not reported 4-Methoxyphenyl (piperazine), 4-fluoro-2-methylphenyl (acetamide)
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5k) C30H30N6O2S 538.67 92–94 78 4-Methoxybenzyl (piperazine), phenylimidazothiazole (acetamide)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5n) C29H26ClFN6OS 561.06 86–88 73 4-Fluorobenzyl (piperazine), 4-chlorophenylimidazothiazole (acetamide)
N-(2-Chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide (M459-1056) C23H24ClN5O2S 478.00 Not reported Not reported 4-Methoxyphenyl (piperazine), 2-chlorophenyl (acetamide)

Key Observations:

Substituent Position Effects: The target compound’s 2-methoxyphenyl group on the piperazine ring distinguishes it from analogs with 4-methoxy (e.g., compound 5k and M459-1056). The 2-methylphenyl substituent on the acetamide contrasts with halogenated phenyls (e.g., 4-chloro in 5n or 2-chloro in M459-1056), which may enhance lipophilicity or metabolic stability .

Molecular Weight and Solubility :

  • The target compound (473.62 g/mol) falls within the typical range for drug-like molecules, comparable to analogs in Table 1. Higher molecular weights in compounds like 5k (538.67 g/mol) correlate with extended aromatic systems (imidazothiazole), which may reduce aqueous solubility .

Synthetic Yields :

  • Yields for analogs range from 70–78%, suggesting feasible synthetic routes for the target compound. However, the absence of yield data for the target indicates a need for optimization in piperazine coupling or sulfanyl bridge formation steps .

Sulfanyl vs. Oxygen Linkages:

  • The sulfanyl (-S-) bridge in the target compound and M459-1056 contrasts with oxy (-O-) linkages in compounds like N-(4-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide (). Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions or redox activity .

Piperazine Modifications:

  • Piperazine rings substituted with electron-donating groups (e.g., methoxy in the target) vs. electron-withdrawing groups (e.g., 4-fluorobenzyl in 5n) modulate basicity and receptor binding. For example, 4-methoxybenzyl-piperazine in 5k improves yield (78%) compared to 4-fluorobenzyl derivatives (73%), possibly due to stabilized intermediates .

Biological Activity

The compound 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide , identified by its CAS number 1251585-71-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources of research.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O2SC_{24}H_{27}N_{5}O_{2}S, with a molecular weight of 449.6 g/mol. The structure contains a pyrimidine ring, a piperazine moiety, and a sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC24H27N5O2S
Molecular Weight449.6 g/mol
CAS Number1251585-71-3

Synthesis

The synthesis typically involves cyclization reactions under controlled conditions. One common method includes the reaction of piperazine derivatives with pyrimidine precursors in the presence of a base like triethylamine, often in organic solvents such as dichloromethane.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by modulating enzyme activity linked to cell proliferation. It has been shown to inhibit certain enzymes involved in cancer cell growth, suggesting potential use in cancer therapeutics .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit significant antimicrobial activity against various pathogens. Although specific data for this compound is limited, structural analogs have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains with IC50 values ranging from 1.35 to 4.00 μM .

The proposed mechanism involves binding to specific receptors or enzymes, thereby altering their activity. For instance, the compound may interact with G protein-coupled receptors (GPCRs), leading to increased intracellular calcium levels and subsequent cellular responses .

Case Studies

Several studies have explored similar compounds with analogous structures:

  • Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds showed IC50 values indicating significant efficacy against Mycobacterium tuberculosis H37Ra .
  • Antimicrobial Screening : Compounds similar to the target molecule were screened for antimicrobial properties, revealing moderate to excellent activity against various bacterial strains .

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl and sulfanyl groups are primary oxidation sites.
Key findings:

  • Methoxy group oxidation: Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 2-methoxyphenyl moiety undergoes demethylation to form a catechol derivative, followed by oxidation to a quinone structure.

  • Sulfanyl group oxidation: The –S– bridge is oxidized to a sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA .

Reaction TypeReagents/ConditionsProductYieldReference
Methoxy oxidationKMnO₄, H₂SO₄, 80°CQuinone derivative45–60%
Sulfanyl oxidationH₂O₂, CH₂Cl₂, RTSulfoxide75%
Sulfanyl oxidationmCPBA, DCM, 0°CSulfone82%

Nucleophilic Substitution

The pyrimidine ring facilitates nucleophilic displacement at the 4- and 6-positions.
Key findings:

  • Chlorine displacement: Treatment with POCl₃ converts the pyrimidine hydroxyl group to a chloro intermediate, enabling further substitutions.

  • Piperazine ring modifications: The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Substrate PositionNucleophileConditionsProductReference
Pyrimidine C-6Piperazine derivativesK₂CO₃, DMF, 100°CPiperazine-linked analogs
Pyrimidine C-4ThiolsEtOH, refluxThioether derivatives

Reduction Reactions

The acetamide and aromatic systems participate in reductions.
Key findings:

  • Sulfanyl group reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the –S– bond to yield a mercaptan intermediate .

  • Nitro group reduction (in analogs): If nitro substituents are present, SnCl₂/HCl reduces them to amines .

Reaction SiteReagentsProductSelectivityReference
SulfanylH₂, Pd-C, EtOHMercaptan>90%
Pyrimidine ringLiAlH₄, THFDihydropyrimidine60%

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.
Key findings:

  • Acidic hydrolysis (HCl, reflux): Cleaves acetamide to carboxylic acid .

  • Basic hydrolysis (NaOH, H₂O/EtOH): Forms sodium carboxylate.

ConditionsProductReaction TimeYieldReference
6M HCl, 100°C2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetic acid8 hr70%
2M NaOH, refluxSodium salt4 hr85%

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed couplings.
Key findings:

  • Suzuki-Miyaura coupling: Bromopyrimidine intermediates react with arylboronic acids to form biaryl systems.

  • Buchwald-Hartwig amination: Introduces amine substituents at the pyrimidine C-6 position .

Coupling TypeCatalytic SystemSubstrateProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivative
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineAminopyrimidine

Photochemical Reactions

Limited data suggest UV-induced rearrangements.
Key findings:

  • Sulfanyl group isomerization: UV light (254 nm) induces thiyl radical formation, leading to S–C bond cleavage .

Q & A

Q. How does the crystal structure inform polymorph screening and stability studies?

  • Methodological Answer :
  • X-ray Diffraction : Resolve π-π stacking between pyrimidine and phenyl rings (distance ~3.5 Å) and hydrogen bonds (N–H···O).
  • Thermal Analysis : Perform DSC/TGA to identify polymorph transitions (endothermic peaks at 150–200°C) .

Q. What role do the methoxyphenyl and methylphenyl groups play in target selectivity?

  • Methodological Answer :
  • Pharmacophore Mapping : Overlay structures with known ligands (e.g., aripiprazole) to identify critical hydrophobic/electron-rich regions.
  • Mutagenesis Studies : Replace key residues (e.g., Ser193 in 5-HT1A_{1A}) to test binding dependency .

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